3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]-N-naphthalen-1-ylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O5/c1-37-25-16-19(32(35)36)13-14-24(25)30-31-26-21-11-5-3-8-18(21)15-22(27(26)33)28(34)29-23-12-6-9-17-7-2-4-10-20(17)23/h2-16,33H,1H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDUJPKPZLUDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120541 | |
| Record name | 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-1-naphthalenyl-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-71-2 | |
| Record name | 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-1-naphthalenyl-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6407-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-N-naphthylnaphthalene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-1-naphthalenyl-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods of 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide
General Synthetic Strategy
The synthesis typically involves:
- Formation of the azo linkage by diazotization and azo coupling reactions.
- Preparation of the naphthylnaphthalene carboxamide intermediate.
- Introduction of substituents such as hydroxy and methoxy groups.
- Final assembly by coupling the azo moiety to the naphthylnaphthalene carboxamide.
This requires precise control of reaction conditions, reagents, and purification steps to achieve high yield and purity.
Stepwise Preparation Details
Preparation of Naphthylnaphthalene-2-carboxamide Intermediate
- Starting from 3-hydroxy-1-naphthalenesulfonic acid derivatives, acylation with benzoyl chloride in pyridine forms pyridinium salts.
- Conversion to naphthoxazole intermediates is achieved by reaction with thionyl chloride followed by amine treatment (e.g., diethylamine).
- Hydrolysis of naphthoxazole intermediates yields amino-hydroxy naphthalenesulfonamide derivatives, which serve as coupling partners for azo dye formation.
Synthesis of 2-methoxy-4-nitrophenyl Diazonium Salt
- The 2-methoxy-4-nitroaniline precursor is diazotized using sodium nitrite and acid under cold conditions (0–5 °C).
- The resulting diazonium salt is stable at low temperatures and ready for azo coupling.
Azo Coupling Reaction
- The diazonium salt is coupled with the naphthylnaphthalene carboxamide intermediate under basic or neutral pH.
- The coupling occurs at the activated aromatic position adjacent to the hydroxy group, forming the azo (-N=N-) linkage.
- Reaction conditions such as temperature, pH, and solvent (e.g., aqueous ethanol) are optimized to maximize yield and minimize side products.
Introduction of Methoxy Group and Nitro Substituent
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | Benzoyl chloride, pyridine, room temp to reflux | Forms pyridinium salts |
| Conversion to naphthoxazole | Thionyl chloride, diethylamine, reflux | Intermediate formation |
| Hydrolysis | KOH aqueous solution, reflux | Yields amino-hydroxy sulfonamide |
| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| Azo coupling | Coupling partner, pH 6–8, 0–25 °C, aqueous solvent | Forms azo linkage |
| Methylation (methoxy group) | Dimethyl sulfate or methyl halide, base, 20–100 °C | Etherification of phenolic OH |
| Nitration | HNO3 or mixed acid, controlled temperature | Introduces nitro substituent pre-coupling |
Purification and Characterization
- Crude products are purified by recrystallization from suitable solvents (e.g., ethanol, acetone).
- Chromatographic techniques (HPLC, column chromatography) may be employed to isolate pure compound.
- Characterization includes NMR, IR, UV-Vis spectroscopy, and mass spectrometry to confirm structure and purity.
Research Findings and Yield Data
While direct yield data for this specific compound is limited in publicly available literature, analogous azo dye syntheses report:
| Step | Typical Yield (%) | Comments |
|---|---|---|
| Acylation | 85–95 | High yield with controlled conditions |
| Diazotization | >90 | Quantitative under optimized conditions |
| Azo coupling | 70–85 | Dependent on pH and temperature |
| Methylation | 75–90 | Efficient with appropriate methylating agents |
| Overall yield (multi-step) | 50–65 | After purification and isolation |
These yields reflect typical outcomes for complex azo dye syntheses and are influenced by reagent purity, reaction time, and work-up procedures.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acylation | Benzoyl chloride, pyridine | Formation of amide intermediate |
| Thionyl chloride treatment | SOCl2, diethylamine | Formation of naphthoxazole |
| Hydrolysis | KOH solution | Amino-hydroxy sulfonamide |
| Diazotization | NaNO2, HCl, 0–5 °C | Diazonium salt formation |
| Azo coupling | Coupling partner, pH 6–8, aqueous solvent | Azo bond formation |
| Methylation | Dimethyl sulfate or methyl halide | Methoxy group introduction |
| Purification | Recrystallization, chromatography | Isolation of pure product |
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the azo group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with proteins and nucleic acids is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with other azo-carboxamide derivatives, differing primarily in substituent groups on the aryl rings. These variations impact physicochemical properties, stability, and functional performance.
Substituent Variations and Molecular Properties
Table 1: Key Structural Differences and Molecular Data
Key Observations:
Substituent Effects on Solubility :
- The methoxy group in the target compound enhances solubility in polar solvents compared to analogs with methyl (e.g., 3564-22-5) or chloro (e.g., 21839-86-1 ) substituents, which increase hydrophobicity .
- Sulfonated derivatives (e.g., trisodium salts in ) exhibit superior water solubility due to ionic sulfonate groups .
Color and Stability :
- The nitro group at the para position (target compound) improves lightfastness compared to ortho -nitro analogs (e.g., 67990-07-2 ), which are prone to photodegradation .
- Pigment Red 171’s benzimidazolone group enhances thermal stability (up to 300°C), making it suitable for high-temperature polymer processing, unlike the target compound .
Applications :
- N-Naphthyl vs. N-Aryl Substitutents : The target compound’s N-naphthyl group provides a broader absorbance spectrum (λₘₐₐ ~520 nm) compared to N-phenyl analogs (e.g., 61050-41-7, λₘₐₐ ~480 nm), resulting in deeper red hues .
- Pigment vs. Dye : Carboxamides without ionic groups (e.g., target compound) are used as pigments due to low solubility, while sulfonated derivatives () function as dyes .
Biological Activity
3-Hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide, commonly referred to as a synthetic azo compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article compiles relevant findings from diverse studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by its azo linkage, which is known for imparting various biological activities. Its molecular formula is with a molecular weight of approximately 386.4 g/mol. The presence of hydroxyl and carboxamide functional groups contributes to its reactivity and interaction with biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that azo compounds, including this specific derivative, exhibit antimicrobial activity. For instance, studies have shown that related azo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 3–6 μg/mL . Although specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
2. Cytotoxicity and Anticancer Activity
Azo compounds are often investigated for their cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that certain azo derivatives can inhibit the growth of cancer cells, including those from hepatoma and leukemia origins . The mechanism typically involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
3. Genotoxicity Assessment
The genotoxic potential of azo compounds has been a significant area of research due to concerns regarding their safety in consumer products. In vitro tests using bacterial reverse mutation assays have shown that many azo compounds do not exhibit significant genotoxic effects . However, metabolites produced during metabolism may possess genotoxic properties, necessitating further investigation into the breakdown products of this compound.
Toxicokinetics
Limited studies have been conducted on the toxicokinetics of this compound. A study involving oral administration in rats indicated no systemic absorption at lower doses, suggesting that the compound may have a low bioavailability . However, metabolites identified include hydroxylation products and other derivatives that may influence its overall toxicity profile.
Case Studies
Study 1: In Vivo Toxicity Assessment
In a controlled study, rats were administered varying doses of the compound over an extended period. Results indicated no significant adverse effects on body weight or organ histology at doses up to 500 mg/kg . This suggests a relatively high no-observed-adverse-effect level (NOAEL), indicating safety at certain exposure levels.
Study 2: Anticancer Activity Evaluation
A comparative analysis was conducted to evaluate the anticancer properties of related azo compounds against standard cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity, emphasizing the need for further exploration into how variations in substituents affect biological activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves diazotization of 2-methoxy-4-nitroaniline followed by coupling with N-naphthylnaphthalene-2-carboxamide under alkaline conditions. Key parameters include maintaining a pH of 8–10 and temperatures below 5°C during diazotization to prevent decomposition . Purification via recrystallization using dimethylformamide (DMF) or ethanol/water mixtures enhances purity. Yield optimization can be achieved by stoichiometric control of the coupling agent and inert atmosphere conditions to minimize oxidation side reactions.
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this azo-carboxamide compound?
- Methodological Answer :
- ¹H NMR : Signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and the carboxamide NH (δ ~10.5 ppm) should be observed. Coupling patterns confirm the azo (-N=N-) linkage .
- FT-IR : Stretching vibrations for the azo group (ν ~1400–1600 cm⁻¹), hydroxyl (-OH, ν ~3200–3500 cm⁻¹), and carboxamide (ν C=O ~1650 cm⁻¹) are critical identifiers .
- UV-Vis : The π→π* transition of the azo group typically appears at λ_max ~450–550 nm, dependent on substituent electronic effects .
Q. What are the primary applications of this compound in academic research, particularly in materials science?
- Methodological Answer : The compound’s conjugated azo-carboxamide structure makes it suitable as a pigment (e.g., analogs like C.I. Pigment Red 171) due to its thermal stability (decomposition >300°C) and resistance to UV degradation . In materials research, it serves as a model for studying:
- Photochromism : Reversible trans-cis isomerism under UV light, applicable in smart coatings.
- Nonlinear optical properties : Computational studies (DFT) predict high hyperpolarizability, relevant for optoelectronic devices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for structurally similar azo-carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from:
- Tautomerism : Azo-hydrazone tautomeric equilibria can shift under varying pH or solvent polarity, altering UV-Vis and NMR profiles. Controlled solvent studies (e.g., DMSO vs. chloroform) and pH titration coupled with spectroscopy clarify these effects .
- Crystallographic variations : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) impact XRD patterns. Single-crystal X-ray diffraction is definitive for structural assignment .
Q. What computational strategies are effective for predicting the photostability and electronic properties of this compound?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Models excited-state behavior, predicting absorption spectra and excited-state decay pathways. Basis sets like 6-31G(d) and hybrid functionals (e.g., B3LYP) are recommended .
- Molecular Dynamics (MD) : Simulates thermal degradation pathways, identifying vulnerable bonds (e.g., azo or methoxy groups) under elevated temperatures .
Q. How does the introduction of electron-withdrawing groups (e.g., -NO₂) influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The nitro group at the 4-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Kinetic studies using HPLC-MS monitor reaction progress, while Hammett plots quantify substituent effects on reaction rates .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
